3-(2-Bromo-4-chloro-phenoxy)propanenitrile
CAS No.:
VCID: VC17538434
Molecular Formula: C9H7BrClNO
Molecular Weight: 260.51 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-(2-Bromo-4-chloro-phenoxy)propanenitrile is a synthetic organic compound that belongs to the class of nitriles and halogenated aromatic compounds. Its unique structure and properties make it a valuable building block in synthetic organic chemistry, particularly for the development of more complex molecules in pharmaceuticals and agrochemicals . Synthesis and Reaction ConditionsThe synthesis of 3-(2-Bromo-4-chloro-phenoxy)propanenitrile typically involves several key steps, starting with the bromination and chlorination of phenolic compounds, particularly 2-bromo-4-chlorophenol. Subsequent reactions introduce the propanenitrile group. The reaction conditions, including temperature control, solvent choice, and reaction time, are crucial for optimizing yield and purity. Applications and Mechanism of ActionThis compound is primarily used in medicinal chemistry, contributing to the development of drugs like Ivabradine, which is used for treating heart conditions. Its mechanism of action involves interactions at the molecular level, potentially influencing biological pathways relevant to therapeutic applications. Safety and HazardsWhile specific safety data for 3-(2-Bromo-4-chloro-phenoxy)propanenitrile is limited, compounds with similar structures often exhibit acute toxicity and can cause skin and eye irritation. Handling such chemicals requires appropriate protective measures and adherence to safety protocols . Research Findings and Future DirectionsResearch on 3-(2-Bromo-4-chloro-phenoxy)propanenitrile highlights its potential in organic synthesis and medicinal chemistry. Future studies may focus on optimizing its synthesis, exploring its biological activity, and developing new applications in pharmaceuticals and agrochemicals. |
---|---|
Product Name | 3-(2-Bromo-4-chloro-phenoxy)propanenitrile |
Molecular Formula | C9H7BrClNO |
Molecular Weight | 260.51 g/mol |
IUPAC Name | 3-(2-bromo-4-chlorophenoxy)propanenitrile |
Standard InChI | InChI=1S/C9H7BrClNO/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6H,1,5H2 |
Standard InChIKey | JUQQKJCBLFEMPL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Cl)Br)OCCC#N |
PubChem Compound | 11807438 |
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume